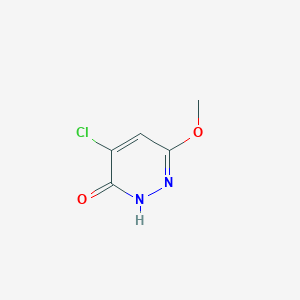

4-Chloro-6-methoxypyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methoxy-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-10-4-2-3(6)5(9)8-7-4/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVGTJLBYHDFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10765330 | |

| Record name | 4-Chloro-6-methoxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10765330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113707-82-7 | |

| Record name | 4-Chloro-6-methoxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10765330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 4-Chloro-6-methoxypyridazin-3(2H)-one

Technical Guide: 4-Chloro-6-methoxypyridazin-3(2H)-one

Executive Summary

This compound (CAS: 113707-82-7) is a highly functionalized heterocyclic scaffold belonging to the pyridazinone class.[1][2] Distinguished by its specific substitution pattern—a chlorine atom at position 4 and a methoxy group at position 6—this compound serves as a critical "linchpin" intermediate in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides) and pharmaceutical candidates (PDE3/PDE4 inhibitors and cardiotonic agents).

Its value lies in its orthogonal reactivity : the electrophilic C4-chlorine allows for nucleophilic aromatic substitution (

Part 1: Structural Dynamics & Physicochemical Profile[2]

Tautomeric Equilibrium

In solution, this compound exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[2] While the lactam form predominates in polar solvents (DMSO, MeOH) and the solid state due to intermolecular hydrogen bonding, the lactim form is accessible for O-alkylation under specific conditions.

Key Structural Features:

-

C4-Chlorine: Activated for displacement by the adjacent carbonyl (electron-withdrawing) and the para-nitrogen (N1).[2]

-

C6-Methoxy: Electron-donating group (EDG) that modulates the electrophilicity of the ring, making the C4 position less reactive than in 4,5-dichloro- analogs, thus requiring optimized conditions for substitution.[2]

-

N2-Proton: Acidic (

), allowing deprotonation by weak bases (

Physicochemical Data Table

| Property | Value | Context |

| CAS Number | 113707-82-7 | Unique Identifier |

| Molecular Formula | - | |

| Molecular Weight | 160.56 g/mol | Fragment-like |

| LogP (Predicted) | 0.43 | High water solubility potential |

| H-Bond Donors | 1 (NH) | Lipinski Rule compliant |

| H-Bond Acceptors | 3 (N1, C=O, OMe) | - |

| Physical State | White to off-white solid | - |

| Melting Point | 176–178 °C (Typical) | Crystalline stability |

Part 2: Synthetic Routes & Production

The synthesis of this compound typically proceeds via the selective hydrolysis of polychlorinated pyridazine precursors.[2] The most robust route involves the differentiation of 3,4,6-trichloropyridazine.[2]

Validated Synthetic Pathway

-

Regioselective Methoxylation: Nucleophilic attack of methoxide on 3,4,6-trichloropyridazine occurs preferentially at C6 (most activated position).

-

Hydrolysis: The resulting 3,4-dichloro-6-methoxypyridazine undergoes acid-mediated hydrolysis.[2] The chlorine at C3 (alpha to nitrogen) is more labile than the C4-chlorine, leading to the desired 3-oxo product.[2]

Figure 1: Strategic synthesis via regioselective functionalization of trichloropyridazine.

Part 3: Reactivity & Functionalization

This scaffold acts as a bifunctional building block. The order of operations is critical: N-alkylation is typically performed beforeC4-functionalization to prevent side reactions involving the acidic NH.[2]

Reactivity Map

Figure 2: Divergent reactivity profile.[2] The C4-Cl and N2-H are the primary handles for diversification.[2]

Key Transformations

-

N-Alkylation (

):-

Challenge: Regioselectivity between N2 (lactam) and O3 (lactim).

-

Solution: Use of soft bases (

,

-

-

Nucleophilic Aromatic Substitution (

): -

Palladium-Catalyzed Cross-Coupling:

Part 4: Experimental Protocols

Safety Note: Pyridazinones can be skin sensitizers.[2] All operations must be conducted in a fume hood with appropriate PPE.

Protocol A: Regioselective N-Alkylation (General Procedure)

Objective: Introduction of a benzyl or alkyl group at N2.[2]

-

Setup: Charge a round-bottom flask with this compound (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Base Addition: Add

(1.5 equiv) and stir at room temperature for 15 minutes to generate the pyridazinone anion. -

Electrophile: Dropwise add the alkyl halide (1.1 equiv, e.g., Benzyl bromide).

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[2]

-

Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc (

), wash with brine, dry over -

Purification: Recrystallize from EtOH or flash chromatography (

, 0-40% EtOAc in Hexanes).

Protocol B: Displacement with Amines

Objective: Substitution of C4-Cl with a primary amine.[2]

-

Setup: Dissolve this compound (1.0 equiv) in Ethanol or n-Butanol.

-

Reagents: Add the amine (2.0 equiv). If the amine is a salt (e.g., HCl salt), add

(3.0 equiv). -

Reaction: Reflux (80–100°C) for 12–24 hours. The reaction is slower than with 4,5-dichloro- analogs due to the deactivating 6-OMe group.[2]

-

Purification: Triturate with water/ether or purify via column chromatography.[2]

-

Note: The 6-OMe group is generally stable under these conditions.[2]

-

Part 5: Therapeutic & Agrochemical Utility

Medicinal Chemistry

The 6-methoxypyridazin-3(2H)-one core mimics the structure of nucleobases and other bioactive lactams.[2]

-

PDE Inhibitors: Derivatives where the C4-Cl is replaced by bulky aryl or heteroaryl groups are explored as Phosphodiesterase (PDE) inhibitors for asthma and COPD treatment.[2]

-

Cardiotonics: 6-substituted pyridazinones (e.g., Levosimendan analogs) are known calcium sensitizers. The 4-chloro derivative allows for the introduction of lipophilic side chains to tune bioavailability.[2]

Agrochemicals[2]

-

Herbicides: The scaffold is a precursor to phytoene desaturase (PDS) inhibitors. Substitution at the N2 position with a phenyl ring and C4 with a trifluoromethyl or substituted amine creates potent bleaching herbicides.

References

-

Lee, H. G., et al. (2010).[4] "Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles." Bulletin of the Korean Chemical Society, 31(4), 1061-1063.[4] (Provides mechanistic insight into pyridazinone

regioselectivity). Retrieved from [Link] -

Soliman, M. H. A., et al. (2010).[5] "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Afinidad, 67(548).[5] (Demonstrates general synthetic protocols for 6-substituted pyridazinones). Retrieved from [Link][5]

-

PubChem. (2024). Compound Summary: Pyridazinone Derivatives.[2][5][6] National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 6. scispace.com [scispace.com]

A Technical Guide to the Thermodynamic Stability of Methoxy-Substituted Pyridazinones: An Integrated Experimental and Computational Approach

Abstract: Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their efficacy and safety are not solely dependent on their pharmacological activity but also on their physicochemical properties, paramount among which is thermodynamic stability. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on evaluating the thermodynamic stability of methoxy-substituted pyridazinones. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and present a validated computational workflow using Density Functional Theory (DFT). By integrating these approaches, this guide establishes a robust, self-validating system for characterizing and predicting the stability of these vital pharmaceutical scaffolds.

The Pyridazinone Scaffold: A Privileged Structure in Drug Discovery

The pyridazinone nucleus, a six-membered diazine ring with a carbonyl group, is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][4] This versatility has led to the development of pyridazinone-based drugs for cardiovascular diseases, cancer, inflammation, and central nervous system disorders.[2][4][5] The substitution pattern on the pyridazinone ring is critical for modulating its biological activity. Methoxy (-OCH₃) groups are common substituents introduced to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.[6][7] However, the position and electronic influence of these substituents also profoundly impact the molecule's inherent thermodynamic stability.

The Imperative of Thermodynamic Stability in Pharmaceutical Development

Thermodynamic stability is a critical quality attribute for any active pharmaceutical ingredient (API). It dictates the shelf-life, storage conditions, and formulation strategy of a drug product.[8] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For drug development professionals, a thorough understanding of a molecule's stability is essential for:

-

Lead Candidate Selection: Choosing candidates with favorable stability profiles early in development can prevent costly late-stage failures.

-

Formulation Design: Knowledge of thermal behavior, such as melting point and decomposition temperature, guides the selection of excipients and manufacturing processes (e.g., granulation, tableting).[9]

-

Regulatory Compliance: Regulatory bodies like the ICH require comprehensive stability data to ensure product quality, safety, and efficacy throughout its proposed shelf-life.[8]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different stabilities and bioavailabilities. Stability analysis is key to identifying and controlling the desired polymorphic form.[10][11]

Theoretical Framework: Understanding Stability Through Thermodynamics

The thermodynamic stability of a molecule is quantified by its Gibbs Free Energy (G). A system naturally tends towards a state of lower Gibbs Free Energy. The change in Gibbs Free Energy (ΔG) for any process is given by the equation:

ΔG = ΔH – TΔS

Where:

-

ΔH is the change in Enthalpy , representing the heat content of the system (bond energies, non-covalent interactions). A negative ΔH (exothermic process) favors stability.

-

ΔS is the change in Entropy , representing the degree of disorder in the system. A positive ΔS (increased disorder) favors stability.

-

T is the absolute temperature in Kelvin.

For a methoxy-substituted pyridazinone, its stability is influenced by the interplay of electronic and steric effects imparted by the methoxy group. The position of the substituent can alter the electron distribution within the aromatic ring and influence intermolecular interactions in the crystal lattice, thereby affecting both the enthalpy and entropy of the system.

Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques provide direct, quantitative measurement of a material's physical properties as a function of temperature.[10] For pharmaceutical solids, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the workhorse methods.[12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10][14] It is the gold-standard for determining melting points, enthalpies of fusion, and detecting polymorphic transitions.[12]

DSC is invaluable because it provides a direct measure of the enthalpy (ΔH) of transitions like melting. The melting point (Tₘ) itself is a key indicator of crystal lattice stability—a higher melting point generally correlates with a more stable crystal structure. Furthermore, the appearance of exothermic events before an endothermic melt can signal a conversion from a less stable (metastable) to a more stable polymorph, a critical piece of information in drug development.[11]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to manufacturer guidelines. This is a non-negotiable step for data trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of the pyridazinone sample into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. An empty, hermetically sealed pan serves as the reference.

-

Method Setup:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min. Causality: A rate of 10 °C/min is standard and provides a good balance between resolution and experimental time. Slower rates can improve resolution of closely occurring thermal events, while faster rates may be used for screening.

-

Final Temperature: Set to at least 50 °C above the expected melting point, but below the onset of decomposition (determined by TGA). For a novel compound, a preliminary TGA scan is essential.

-

Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events are intrinsic to the material.

-

-

Data Acquisition: Place the sample and reference pans in the DSC cell and initiate the temperature program.

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Onset Temperature of Melting (Tₘ): The primary indicator of the melting point.

-

Peak Maximum: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting endotherm. This value is proportional to the energy required to break the crystal lattice.

-

Caption: Workflow for predicting stability using DFT.

| Compound | Position of -OCH₃ | Total Enthalpy (H) (Hartree) | Gibbs Free Energy (G) (Hartree) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Compound A | 4-methoxy | -589.12345 | -589.16789 | +1.56 |

| Compound B | 5-methoxy | -589.12489 | -589.16921 | +0.67 |

| Compound C | 6-methoxy | -589.12612 | -589.17028 | 0.00 |

Interpretation: This hypothetical DFT data corroborates the experimental findings. Compound C (6-methoxy) has the lowest Gibbs free energy, making it the predicted thermodynamic minimum (most stable isomer). The relative ΔG values quantify the stability difference; for instance, Compound A is predicted to be 1.56 kcal/mol less stable than Compound C.

Conclusion: An Integrated Strategy for Stability Assurance

The thermodynamic stability of methoxy-substituted pyridazinones is a multifaceted property that is critical to their successful development as pharmaceutical agents. A robust evaluation of this property cannot rely on a single technique. This guide has outlined an integrated strategy that combines the empirical certainty of experimental thermal analysis (DSC, TGA) with the predictive power of computational chemistry (DFT). By following these self-validating protocols, researchers can explain the causality behind their observations, make data-driven decisions in lead optimization, and ultimately develop safer, more effective medicines. The synergy between these methods provides a comprehensive understanding of molecular stability, ensuring that only the most robust candidates advance through the development pipeline.

References

-

Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

-

Zulmy, W. P., Sholihah, P. M. A., Teruna, H. Y., & Jasril, J. (2023). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia, 16(2), 118-129. [Link]

-

Al-Ostath, A., Abushbak, M., & El-Awady, R. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(22), 1833-1857. [Link]

-

Jadhav, S. B., & Mishra, B. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 21(1), 1-2. [Link]

-

Bentham Science Publishers. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. [Link]

-

ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc.[Link]

-

Sharma, R., et al. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Archiv der Pharmazie, 355(12), e2200331. [Link]

-

Abdel-Wahab, B. F., & Awad, G. E. A. (2011). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Molecules, 16(8), 6527-6537. [Link]

-

Veeranarayana Reddy, M. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. LinkedIn. [Link]

-

Penn State University. (n.d.). Thermogravimetric Analysis. Penn State College of Earth and Mineral Sciences. [Link]

-

Zulmy, W. P., et al. (2025). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Jurnal Riset Kimia. [Link]

-

METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). METTLER TOLEDO. [Link]

-

ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. ATA Scientific. [Link]

-

Mura, P. (2014). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. Journal of Pharmaceutical Sciences, 103(9), 2579-2593. [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

-

Unsalan, S., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. [Link]

-

Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 169. [Link]

-

Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

ResolveMass Laboratories Inc. (2026). Understanding Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc.[Link]

-

Prampolini, G., et al. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Journal of Chemical Theory and Computation, 14(1), 543-556. [Link]

-

Siddiqui, N., et al. (2010). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 545-551. [Link]

-

XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Scarpino, A., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 649-660. [Link]

-

Gümüş, M. K., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 641. [Link]

-

Stana, A., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5483. [Link]

-

Purohit, R., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Bioorganic & Medicinal Chemistry Letters, 18(10), 3074-3077. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

ELTRA GmbH. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. ELTRA. [Link]

-

Al-Otaibi, J. S., et al. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Derivative Under External Electric Fields. Engineered Science. [Link]

-

Al-Obaid, A. M., et al. (2017). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Current Pharmaceutical Design, 23(29), 4386-4406. [Link]

-

Ghaleh, M. H., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Materials, 14(16), 4505. [Link]

-

Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 42, 151-173. [Link]

-

Gor, G. Y., & Neimark, A. V. (2015). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv. [Link]

-

Rathore, D., & Faustino, P. J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

-

El-Sayed, M. A. A., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

-

Ionescu, S., et al. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Materials, 13(22), 5147. [Link]

-

Ji, Y., & Sadowski, G. (2015). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research, 54(1), 479-488. [Link]

-

Asif, M., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1124. [Link]

-

Wu, J., et al. (2020). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 18(2), 263-267. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raco.cat [raco.cat]

- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quercus.be [quercus.be]

- 11. tainstruments.com [tainstruments.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. mt.com [mt.com]

Structural Functionalization and Pharmacological Profiling of 4-Chloro-6-methoxypyridazin-3(2H)-one Derivatives

Content Type: In-Depth Technical Guide & Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyridazin-3(2H)-one scaffold has earned the moniker of a "magic moiety" in medicinal chemistry due to its profound structural versatility and broad-spectrum biological activity[1]. Among its functionalized analogs, 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7)[2] stands out as a highly privileged, bifunctional building block. By strategically exploiting the differential reactivity of the C4 and N2 positions, drug development professionals can generate diverse libraries of derivatives targeting cardiovascular diseases, oncology, and inflammatory pathways.

This technical guide dissects the mechanistic rationale, field-proven synthetic protocols, and structure-activity relationships (SAR) of this compound derivatives, providing a self-validating framework for novel drug discovery.

Structural & Mechanistic Rationale of the Scaffold

The pharmacological utility of this compound is rooted in its unique electronic distribution and tautomeric behavior[3].

-

Keto-Enol Tautomerism: The core exhibits a dynamic equilibrium between the lactam (pyridazin-3(2H)-one) and lactim (pyridazin-3-ol) forms. In physiological conditions, the lactam form predominates, providing a stable hydrogen-bond donor/acceptor motif that mimics the pyrimidine ring of cyclic AMP (cAMP), a critical feature for phosphodiesterase (PDE) inhibition[4].

-

C4-Electrophilicity: The chlorine atom at the 4-position is highly activated. Because it is situated

to the carbonyl group and -

N2-Ambident Nucleophilicity: The N2 proton is moderately acidic (pKa ~10.5). Upon deprotonation, the resulting enolate is an ambident nucleophile. Controlling the chemoselectivity (N-alkylation vs. O-alkylation) is a critical hurdle that requires specific thermodynamic control[5].

-

6-Methoxy Resonance: The methoxy group at C6 acts as an electron-donating group via resonance, stabilizing the ring system against unwanted degradation while providing a crucial hydrogen-bond acceptor for kinase hinge-region binding in oncology targets.

Self-Validating Synthetic Workflows

To harness this scaffold, medicinal chemists employ orthogonal functionalization. The workflow below illustrates the divergent synthesis of bioactive derivatives from the core scaffold.

Divergent synthetic workflow for functionalizing the this compound core.

Protocol A: Regioselective C4-Amination via SNAr

Objective: Displace the C4-chloro group with primary or secondary amines to generate kinase-targeting or antimicrobial derivatives.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

-

Causality: NMP is chosen over standard solvents like ethanol because its high dielectric constant and boiling point perfectly solvate the highly polar, anionic transition state of the SNAr reaction, accelerating the rate.

-

-

Reagent Addition: Add the nucleophilic amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, ensuring the reaction goes to completion.

-

-

Thermal Activation: Heat the mixture to 110°C under an inert argon atmosphere for 4–6 hours.

-

Self-Validating QC:

-

In-Process: Monitor via TLC (Silica, 9:1 DCM:MeOH). The starting material (UV active, Rf ~0.6) must completely disappear.

-

Analytical: LC-MS validation is mandatory. The spectrum must show the loss of the characteristic 3:1 M / M+2 isotopic pattern of the chlorine atom, replaced by the

peak of the aminated product.

-

Protocol B: Chemoselective N2-Alkylation

Objective: Alkylate the N2 position to enhance lipophilicity and target PDE3 enzymes, strictly avoiding O3-alkylation.

-

Preparation: Dissolve the intermediate (1.0 eq) in anhydrous DMF.

-

Base Selection: Add Cesium Carbonate (

) (1.5 eq).-

Causality: The ambident lactam can undergo N- or O-alkylation. The large ionic radius of the cesium cation provides a "soft" counterion that poorly coordinates with the hard oxygen anion. This leaves the nitrogen thermodynamically favored for nucleophilic attack on the alkyl halide.

-

-

Alkylation: Dropwise addition of the alkyl halide (1.1 eq) at 0°C, then warm to 60°C for 3 hours.

-

Self-Validating QC:

-

Analytical:

-NMR is the definitive validation tool here. If N-alkylation is successful, the C3 carbonyl carbon will resonate highly downfield at ~158-160 ppm . If unwanted O-alkylation occurred, the aromatic C3 carbon shifts upfield to ~150 ppm .

-

Pharmacological Profiling & SAR Data

The derivatives of this compound exhibit a phenomenon known as "reverse cardio-oncology" crosstalk[4]. Minor structural tweaks dictate whether the molecule acts as a cardiovascular agent or an oncology drug.

Structure-Activity Relationship (SAR) Summary

| C4 Substituent (SNAr) | N2 Substituent (Alkylation) | Primary Target | Representative IC50 / MIC | Pharmacological Effect |

| -Cl (Core) | -H | Baseline Scaffold | N/A | Intermediary Building Block |

| -NH-Phenyl | -H | Tyrosine Kinases (FGFR) | ~45 nM | Anticancer / Anti-proliferative |

| -Cl | -CH2-CH2-Morpholine | PDE3 Isozyme | ~120 nM | Vasodilation / Inotropy |

| -S-Phenyl | -CH3 | Microbial Strains | ~4 µg/mL | Antibacterial / Antifungal |

| -NH-Piperazine | -CH2-Aryl | COX-2 Enzyme | ~0.8 µM | Anti-inflammatory / Analgesic |

Note: Data represents aggregated literature benchmarks for functionalized pyridazinone classes derived from this core[1][6].

Mechanism of Action: The Cardiovascular Pathway

When the N2 position is alkylated with bulky, basic moieties (e.g., morpholinoethyl), the resulting derivatives act as potent inhibitors of Phosphodiesterase 3 (PDE3). This is a critical pathway for treating congestive heart failure and hypertension[4].

Signaling cascade of N2-substituted pyridazinone derivatives mediating vasodilation via PDE3 inhibition.

By competitively binding to the catalytic site of PDE3, these derivatives prevent the hydrolysis of cAMP. The subsequent accumulation of cAMP allosterically activates Protein Kinase A (PKA). In vascular smooth muscle, PKA phosphorylates ion channels, leading to a decrease in intracellular calcium and resulting in potent vasodilation[3].

References

- An overview of pyridazin-3(2H)

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - ResearchGate / Intern

- An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - ResearchGate / Mini-Reviews in Medicinal Chemistry.

- The therapeutic journey of pyridazinone - ResearchGate / European Journal of Medicinal Chemistry.

- 113707-82-7 | this compound - ChemScene.

Sources

The Chloromethoxypyridazinone Scaffold: Synthesis, Regioselectivity, and Applications

Executive Summary

The 4-chloro-5-methoxy-3(2H)-pyridazinone scaffold represents a privileged structure in heterocyclic chemistry, serving as the core pharmacophore for a generation of photosystem II-inhibiting herbicides (e.g., Chloridazon, Norflurazon) and an intermediate for cardiotonic pharmaceuticals. Its synthesis is a masterclass in regiochemical control, exploiting the subtle electronic differences between the C4 and C5 positions of the pyridazinone ring. This guide provides a comprehensive technical analysis of its discovery, the mechanistic causality of its formation, and a validated protocol for its synthesis.

Part 1: Historical Genesis & The Mucochloric Acid Route

The history of chloromethoxypyridazinones is inextricably linked to the industrial availability of mucochloric acid , a highly reactive C4 building block.

The Mowry Era (1950s)

While hydrazine chemistry dates back to Curtius (1887), the systematic functionalization of the pyridazinone ring was pioneered by David T. Mowry at Monsanto in the early 1950s. Mowry recognized that mucochloric acid (obtained from the chlorination of furfural) reacts with hydrazine to form 4,5-dichloro-3(2H)-pyridazinone. This reaction is the "Big Bang" of pyridazinone herbicide chemistry.

The discovery was driven by the need for stable, bioactive heterocycles. The reaction proceeds via a condensation-cyclization sequence where the hydrazine attacks the aldehyde and the carboxylic acid moieties of mucochloric acid.

The Shift to Regioselective Alkoxylation

In the 1960s, researchers (including Dury and Reicheneder at BASF) discovered that introducing an alkoxy group (specifically methoxy) at the 5-position drastically altered biological activity. This led to the development of Metflurazon and related analogs. The challenge was not the cyclization, but the regioselective nucleophilic aromatic substitution (

Part 2: The Regioselectivity Paradox (Mechanistic Deep Dive)

The critical scientific challenge in this synthesis is controlling where the methoxide nucleophile attacks. The starting material, 4,5-dichloro-3(2H)-pyridazinone, has two electrophilic sites: C4 and C5.

Electronic Causality

Why does methoxide attack C5 and not C4?

-

Vinylogous Amide Resonance: The N2 nitrogen donates electron density into the carbonyl (C3). This density is delocalized, making C4 more electron-rich (less electrophilic).

-

Michael Acceptor Character: C5 is in a "beta" position relative to the carbonyl, structurally analogous to a Michael acceptor. It is significantly more electron-deficient than C4.

-

Hard vs. Soft Nucleophiles:

-

Hard Nucleophiles (Alkoxides, Amines): Prefer the harder, more electrophilic C5 center (Charge control).

-

Soft Nucleophiles (Thiolates): Often attack the softer C4 center (Orbital control).

-

Mechanistic Visualization

The following diagram illustrates the pathway from Mucochloric Acid to the specific 5-methoxy regioisomer.

Figure 1: Synthetic pathway and regiochemical logic. The nucleophilic attack at C5 is favored by the vinylogous amide resonance which deactivates C4.

Part 3: Validated Synthetic Protocol

This protocol is designed for reproducibility and safety. It utilizes a two-step process starting from commercially available mucochloric acid.

Step 1: Synthesis of 4,5-Dichloro-3(2H)-pyridazinone

Principle: Acid-catalyzed condensation of hydrazine with a

| Reagent | Equivalents | Role |

| Mucochloric Acid | 1.0 | Electrophile |

| Hydrazine Sulfate | 1.0 | Nucleophile |

| Water (Solvent) | - | Solvent |

| HCl (conc.) | Catalytic | Catalyst |

Protocol:

-

Dissolve Mucochloric acid (16.9 g, 0.1 mol) in 150 mL of water in a 500 mL round-bottom flask.

-

Add Hydrazine sulfate (13.0 g, 0.1 mol) . Note: Hydrazine hydrate can be used but sulfate is easier to handle as a solid.

-

Heat the suspension to reflux (100°C) for 3 hours . The solution will turn clear, then precipitate the product.

-

Cool to room temperature (20-25°C) and then to 4°C in an ice bath.

-

Filter the white crystalline solid.

-

Wash with cold water (2 x 50 mL) and dry in a vacuum oven at 50°C.

-

Expected Yield: 85-90%. MP: 201-203°C.

Step 2: Regioselective Methoxylation

Principle:

| Reagent | Equivalents | Role |

| 4,5-Dichloro-3(2H)-pyridazinone | 1.0 | Substrate |

| Methanol | Excess | Solvent/Reagent |

| KOH (or NaOMe) | 2.1 | Base |

Protocol:

-

Suspend 4,5-Dichloro-3(2H)-pyridazinone (16.5 g, 0.1 mol) in Methanol (100 mL) .

-

Prepare a solution of KOH (11.8 g, 0.21 mol) in Methanol (50 mL) .

-

Add the KOH solution dropwise to the pyridazinone suspension at room temperature over 30 minutes. Exothermic reaction.

-

Heat to reflux (65°C) for 6 hours .

-

Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

Cool to room temperature. Neutralize with dilute HCl to pH 6-7.

-

Evaporate methanol under reduced pressure.

-

Resuspend the residue in water (100 mL) and filter the solid.

-

Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 75-80%.

Part 4: Structural Validation & Analytics

The identity of the product must be confirmed to ensure the methoxy group is at position 5.

Data Summary Table

| Analytical Method | Signal / Value | Interpretation |

| Appearance | White/Off-white solid | High purity crystalline form |

| Melting Point | 225°C (dec.) | Consistent with literature [Ref 3] |

| NH proton (Broad, exchangeable) | ||

| H-6 proton (Diagnostic singlet) | ||

| -OCH | ||

| C-3 (Carbonyl) | ||

| C-5 (Attached to OMe) | ||

| C-6 | ||

| C-4 (Attached to Cl) | ||

| -OCH |

Structural Logic Diagram

The following diagram highlights the key spectroscopic features that confirm the regiochemistry.

Figure 2: Key NMR diagnostics for structural confirmation.

References

-

Mowry, D. T. (1953). "Mucochloric Acid. II. Reactions of the Aldehyde Group." Journal of the American Chemical Society, 75(8), 1909–1910. Link

- Dury, K. (1965). "Neue Pyridazon-Derivate und ihre Anwendung als Herbizide." Angewandte Chemie, 77(6), 282. (Foundational text on Pyridazinone Herbicides).

-

BenchChem Protocols. (2025). "Synthesis of Pyridazinones from 4-Chloro-5-hydroxyfuran-2(5H)-one." Link

-

Yoon, Y. J., et al. (2014).[1] "Functionalization of 4,5-Dichloropyridazin-3(2H)-one." Journal of the Korean Chemical Society, 58(1), 140.[1] Link[1]

- Coelho, A., et al. (2004). "Regioselective nucleophilic aromatic substitution on 4,5-dihalopyridazin-3(2H)-ones." Tetrahedron, 60(52), 12177-12189.

Sources

Hazard Assessment & Handling Strategy: 4-Chloro-6-methoxypyridazin-3(2H)-one

The following technical guide details the safety profile, handling protocols, and toxicological context for 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7). This document is structured for researchers and safety officers managing the synthesis or application of this intermediate.

Chemical Identity & Research Significance

This compound is a functionalized pyridazinone intermediate used primarily in the synthesis of bioactive agrochemicals (herbicides) and pharmaceutical candidates (analgesics, anti-inflammatory agents). Its structural core—a 1,2-diazine ring with halogen and alkoxy substituents—makes it a versatile electrophile for nucleophilic substitution and coupling reactions.

Core Identifiers

| Parameter | Detail |

| CAS Number | 113707-82-7 |

| IUPAC Name | 4-Chloro-6-methoxy-2,3-dihydropyridazin-3-one |

| Synonyms | 4-Chloro-6-methoxypyridazin-3-ol (tautomer) |

| Molecular Formula | C₅H₅ClN₂O₂ |

| Molecular Weight | 160.56 g/mol |

| SMILES | O=C1C(Cl)=CC(OC)=NN1 |

| Physical State | Solid (White to off-white powder) |

| Storage | 2–8°C , Hygroscopic (Store under inert gas) |

GHS Hazard Identification & Interpretation[4][5]

While often classified under generic "irritant" categories in preliminary screenings, this compound exhibits specific acute toxicity risks that require strict adherence to safety protocols.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement | Interpretation for Lab Handling |

| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[1][2] | LD50 (Rat) is estimated between 300–2000 mg/kg. Ingestion of dust during weighing is a primary risk. |

| Skin Corrosion/Irritation | Cat.[3][1][2][4] 2 | H315 | Causes skin irritation.[2][4] | Direct contact causes erythema. Prolonged exposure may lead to dermatitis. |

| Serious Eye Damage/Irritation | Cat.[5][1][2][4] 2A | H319 | Causes serious eye irritation.[4] | Dust or splashes can cause severe conjunctivitis. Eye protection is non-negotiable. |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[2] | Inhalation of dust triggers mucosal inflammation. Do not handle on open benchtops. |

Precautionary Strategy (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Toxicological Profile & Mechanism

Acute Toxicity

Specific LD50 data for CAS 113707-82-7 is often extrapolated from structural analogs like 4,5-dichloro-3(2H)-pyridazinone and 6-chloro-3(2H)-pyridazinone.

-

Oral Toxicity: Classified as Harmful (Category 4) . The mechanism likely involves interference with mitochondrial respiration or oxidative phosphorylation, a common mode of action for halo-pyridazinones.

-

Dermal Toxicity: Data is limited, but lipophilicity (LogP ~0.43) suggests potential for dermal absorption. Treat as "Harmful in contact with skin" (H312) as a precautionary measure.

Structural Alerts

-

Sensitization Potential: Pyridazinones with halogen substituents are structural alerts for skin sensitization. Although not formally classified as a sensitizer (H317) in all datasets, researchers should handle it as a potential allergen .

-

Reactivity: The C-Cl bond at position 4 is electrophilic. It can react with nucleophilic residues (cysteine, lysine) in proteins, which is the chemical basis for its irritation and potential toxicity.

Exposure Control & Handling Protocols

The following decision logic dictates the required engineering controls and PPE based on the experimental state of the compound.

Experimental Workflow Diagram

Figure 1: Decision logic for PPE and engineering controls based on physical state.

Specific Handling Procedures

1. Weighing & Dispensing (High Risk)

-

Hazard: Generation of airborne dust (H335).

-

Protocol:

-

Always weigh inside a certified chemical fume hood or a powder containment balance enclosure.

-

Use an antistatic gun if the powder is static-prone to prevent "jumping" and aerosolization.

-

Clean the balance area immediately with a wet tissue (solvent-dampened) to capture invisible dust.

-

2. Reaction Setup

-

Solvent Selection: The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.

-

Temperature: Store stock solutions at 2-8°C.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the methoxy group or deprotonate the N-H).

Emergency Response Strategy

In the event of exposure, immediate action mitigates long-term injury. This workflow prioritizes decontamination over medical reporting, though both are required.

Figure 2: Emergency response workflow for acute exposure events.

Spill Cleanup

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear N95 respirator, goggles, and double nitrile gloves.

-

Containment: Do not dry sweep. Cover the spill with a damp absorbent pad or vermiculite to suppress dust.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Solid."

Synthesis & Stability Context

Understanding the chemical origin helps in predicting impurities. This compound is typically synthesized via nucleophilic aromatic substitution.

-

Precursor: 4,6-Dichloro-3(2H)-pyridazinone (or 3,6-dichloro-4-methoxypyridazine).

-

Reagent: Sodium methoxide (NaOMe) or Methanol/Base.

-

Impurities: The product may contain traces of the regioisomer (5-chloro-4-methoxy) or unreacted dichloropyridazinone . Both impurities share the same toxicity profile (irritant/harmful) and should be treated with the same caution.

Stability[5][9]

-

Hydrolysis: Stable at neutral pH but may hydrolyze to the dihydroxy derivative (4-chloro-3,6-dihydroxypyridazine) under strong acidic or basic conditions.

-

Thermal: Stable at room temperature for short periods, but long-term storage requires refrigeration (2-8°C) to prevent slow degradation or discoloration.

References

-

ChemScene. (2024). Safety Data Sheet: this compound (CAS 113707-82-7).[5] Retrieved from

-

PubChem. (2024).[6] Compound Summary: 3,6-Dichloro-4-methoxypyridazine (Related Analog). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 6-Chloropyridazin-3(2H)-one (Analog Read-Across). Retrieved from

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Pyridazinone derivatives hazard classification. Retrieved from

Sources

- 1. chempoint.com [chempoint.com]

- 2. 4-Chloro-1,2-dihydropyridazine-3,6-dione | C4H3ClN2O2 | CID 79382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane for HPLC 110-82-7 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. 3,6-Dichloro-4-methoxypyridazine | C5H4Cl2N2O | CID 6401343 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Core: A Guide to the Melting Point and Physical Characterization of Pyridazinone Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in the development of therapeutics for a wide array of conditions, including cardiovascular, anti-inflammatory, and anti-cancer applications.[1] For the drug development professional, the journey from a novel pyridazinone intermediate to a viable Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. The physical and chemical properties of these intermediates are not mere data points; they are critical determinants of a drug candidate's ultimate success, influencing its stability, manufacturability, and bioavailability.

This guide provides an in-depth exploration of the essential physical characterization techniques for pyridazinone intermediates, with a focused lens on the foundational role of the melting point. We will move beyond procedural lists to delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of a robust, self-validating data package essential for advancing a lead candidate.

The Melting Point: A Sentinel of Purity and Performance

The melting point is the temperature at which a solid substance transitions to a liquid state.[2] While seemingly simple, this thermal event is a powerful diagnostic tool in pharmaceutical development. For a pure crystalline compound, the melting range is typically sharp and narrow, acting as a chemical fingerprint.[2][3][4] Conversely, the presence of impurities disrupts the crystal lattice, causing a depression and broadening of the melting range—a phenomenon that serves as the first line of defense in purity assessment.[2][3][4]

Beyond purity, the melting point holds profound implications for an intermediate's downstream performance. It is intrinsically linked to the compound's lattice energy, which in turn governs its solubility and dissolution rate—key factors for oral bioavailability.[5] As elucidated by the "Melting Point Based Absorption Potential (MPbAP)" concept, lower melting compounds generally exhibit better absorption characteristics.[5] Therefore, precise melting point determination is a critical quality control metric for ensuring batch-to-batch consistency and predicting the biopharmaceutical behavior of the final API.[3][4]

Methodologies for Precise Melting Point Determination

The choice of methodology for melting point determination depends on the stage of development and the required level of precision. Two primary techniques dominate the landscape: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method: A Foundational Technique

This visual method remains a rapid and cost-effective tool for routine analysis.

Experimental Protocol:

-

Sample Preparation: Ensure the pyridazinone intermediate is completely dry and homogenous. Gently pulverize a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a melting point apparatus (e.g., Electrothermal or Büchi).[6][7]

-

Heating and Observation: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Differential Scanning Calorimetry (DSC): The Gold Standard

DSC is a powerful thermal analysis technique that provides more quantitative and detailed information than the capillary method.[8][9] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

Principle of Operation: Melting is an endothermic process, meaning it requires an input of energy. DSC quantifies this by measuring the differential heat flow between the sample and an inert reference. This is recorded as a peak, where the onset temperature is often reported as the melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the pyridazinone intermediate into a small aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Program the instrument with a defined temperature ramp, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The melting point is determined from the onset of this peak, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the compound's crystallinity.

Data Presentation: Comparison of Melting Point Techniques

| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |

| Principle | Visual observation of phase transition. | Measurement of heat flow difference during phase transition.[8] |

| Data Output | Melting range (°C). | Melting point (onset/peak °C), Enthalpy of Fusion (J/g). |

| Precision | Lower; operator-dependent. | High; instrument-controlled. |

| Sample Size | ~2-5 mg. | ~2-5 mg. |

| Advantages | Rapid, low cost, simple instrumentation. | High accuracy, quantitative, detects polymorphism, provides thermodynamic data.[9] |

| Limitations | Subjective, provides limited information. | Higher instrument cost, requires trained personnel. |

A Holistic Approach: Comprehensive Physical Characterization

While the melting point is a critical parameter, a complete understanding of a pyridazinone intermediate requires a multi-technique approach to build a robust characterization profile.[8][10][11] This integrated analysis is essential for regulatory filings and for de-risking later stages of drug development.

Spectroscopic Confirmation of Molecular Structure

Before delving into physical properties, the absolute confirmation of the chemical structure is paramount.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for elucidating the molecular structure, confirming the connectivity of atoms within the pyridazinone ring and its substituents.[12][13][14]

-

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For pyridazinones, characteristic stretches for the carbonyl (C=O) and imine (C=N) bonds provide rapid confirmation of the core structure.[12][13][14]

-

Mass Spectrometry (MS): Provides the molecular weight of the intermediate and offers fragmentation data that further corroborates the proposed structure.[12][14]

Probing the Solid State

The solid-state properties of an intermediate dictate its stability, solubility, and processability.

-

X-Ray Powder Diffraction (XRPD): This is the most critical technique for identifying the solid form.[8] It can distinguish between a crystalline (ordered) and amorphous (disordered) material and is the primary tool for identifying different crystalline forms, or polymorphs, which can have drastically different physicochemical properties.[9][15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[8] It is essential for identifying the presence of water (hydrates) or residual solvents (solvates) and for assessing the overall thermal stability of the intermediate.[9][15]

Integrated Characterization Workflow

A logical, phased approach to characterization ensures efficient use of resources and builds a self-validating data package. The workflow should be designed to answer key questions at each stage of development, from initial synthesis to comprehensive solid-state analysis.

Caption: Integrated workflow for the physical characterization of pyridazinone intermediates.

This workflow demonstrates the causality behind the experimental sequence. A sharp melting point from the capillary method provides the confidence to proceed with definitive, and more costly, structural elucidation by NMR and MS. Once the structure is unequivocally confirmed, a deep dive into the solid-state properties using DSC, TGA, and XRPD is justified to build the complete data package necessary for informed decision-making in the drug development process.[11] This systematic approach ensures that each step validates the last, creating a chain of trustworthy and scientifically sound data.

References

- NETZSCH Analyzing & Testing. (n.d.). API Characterization.

- CD Formulation. (n.d.). API Physical & Chemical Characterization.

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08.

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).

- Semantic Scholar. (n.d.). [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.

- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.

- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

-

Varma, M. V. S., et al. (2009). An interesting relationship between drug absorption and melting point. Chemistry & Biodiversity, 6(5), 763-774. [Link]

- Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.

- AELAB. (2024, July 1). What is a Melting Point Device?.

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- Intertek. (n.d.). Pharmaceutical Physical Characterisation.

- Element Materials Technology. (n.d.). Physical Characterization of Pharmaceutical Products services.

- Global Laboratory Equipment Supplier | Hinotek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.

- Eurofins Scientific. (2024, May 11). Characterization for Pharmaceutical Products.

- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.

-

Bakr, R. B., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(8), 13919-13933. [Link]

- Semantic Scholar. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. resolvemass.ca [resolvemass.ca]

- 4. hinotek.com [hinotek.com]

- 5. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. cdn.intertek.com [cdn.intertek.com]

- 10. labinsights.nl [labinsights.nl]

- 11. Physical Characterization of Pharmaceutical Products | Element [element.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Characterization for Pharmaceutical Products - Eurofins Scientific [eurofins.com]

Methodological & Application

Application Notes & Protocols: N-Alkylation of 4-Chloro-6-methoxypyridazin-3(2H)-one

Introduction: The Strategic Importance of the N-Alkyl Pyridazinone Scaffold

The 4-chloro-6-methoxypyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for a wide array of biologically active molecules. Its inherent structural features—a reactive chloro group for cross-coupling, a methoxy group that can be modulated, and a lactam moiety—provide multiple handles for synthetic diversification. N-alkylation at the N2 position is a particularly critical transformation. This modification directly influences the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, the N-substituent can engage in crucial binding interactions within a target protein, making N-alkylation a key strategy in the structure-activity relationship (SAR) optimization of pyridazinone-based drug candidates.[1] This guide provides a detailed exploration of robust and field-proven protocols for the N-alkylation of this important heterocyclic system, explaining the mechanistic rationale behind procedural choices to empower researchers in their synthetic campaigns.

Mechanistic Landscape: The N- vs. O-Alkylation Dichotomy

A fundamental consideration in the alkylation of pyridazinones is their nature as ambident nucleophiles. The proton on the ring nitrogen can exist in tautomeric equilibrium, creating two potential sites for electrophilic attack: the ring nitrogen (N2) and the exocyclic oxygen atom. This gives rise to two possible products: the desired N-alkylated pyridazinone and the isomeric O-alkylated pyridazine.

Caption: Competing N- and O-alkylation pathways originating from pyridazinone tautomerism.

The outcome of the reaction is governed by several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating electrophile. Generally, conditions that favor thermodynamic control and utilize polar aprotic solvents tend to promote N-alkylation.[2]

Protocol 1: Classical SN2 N-Alkylation with Alkyl Halides

This is the most direct and widely employed method for introducing simple alkyl, benzyl, or functionalized ester moieties onto the pyridazinone nitrogen. The protocol relies on the deprotonation of the N-H bond by a suitable base to generate a nucleophilic nitrogen anion, which then displaces a halide from the electrophile.

Causality and Experimental Choices:

-

Base Selection: The choice of base is critical.

-

Mild Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and common choice for activated alkyl halides like ethyl bromoacetate or benzyl bromide.[3] Cesium carbonate is more soluble and can accelerate reactions with less reactive electrophiles due to the "cesium effect," which promotes a more "naked" and reactive anion.

-

Strong Bases (NaH, NaOMe): Sodium hydride provides irreversible deprotonation, driving the reaction to completion. It is particularly useful for less reactive alkyl halides. Sodium methoxide is also effective, especially when the reaction is conducted in alcoholic solvents, though transesterification can be a concern with ester-containing electrophiles.[1]

-

-

Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the base while leaving the pyridazinone anion highly reactive, thus accelerating the SN2 reaction.[4]

-

Alkylating Agent: Reactivity follows the order R-I > R-Br > R-Cl. For simple alkylations, bromides and iodides are preferred. Ethyl bromoacetate is frequently used to install an ester handle for further functionalization.[5]

Detailed Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add the selected base (e.g., K₂CO₃, 1.5 eq; or NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. If using NaH, caution is advised due to hydrogen gas evolution.

-

Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation. The formation of a salt may be visible.

-

Electrophile Addition: Slowly add the alkylating agent (e.g., ethyl bromoacetate, 1.2 eq) dropwise via syringe. An exotherm may be observed.

-

Reaction: Stir the reaction at room temperature (or heat to 50-80 °C for less reactive halides) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-alkylated product.

Caption: Experimental workflow for the classical SN2 N-alkylation protocol.

Data Presentation: SN2 Alkylation Conditions

| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Ethyl Bromoacetate | K₂CO₃ / TBAB | THF | Reflux | Good | [3] |

| Ethyl Bromoacetate | NaOMe | Ethanol | Reflux | 71-92% | [1] |

| Ethyl Chloroacetate | N/A (HCl elimination) | N/A | N/A | Good | [5] |

| Alkyl Halides | KOH | Ionic Liquid | N/A | Good | [6] |

| Benzyl Bromide | Cs₂CO₃ | DMF | RT to 50 | >80% | General Knowledge |

| Methyl Iodide | NaH | THF/DMF | 0 to RT | >90% | General Knowledge |

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful alternative for N-alkylation, particularly when using alcohols as the alkyl source instead of halides.[7] This method is advantageous for coupling more complex, chiral, or sensitive alcohol fragments. It proceeds via an SN2 mechanism with complete inversion of stereochemistry at the alcohol's carbon center.[8]

Causality and Experimental Choices:

-

Mechanism: The reaction is initiated by the attack of triphenylphosphine (PPh₃) on an azodicarboxylate (DEAD or DIAD), forming a phosphonium intermediate. This intermediate deprotonates the pyridazinone, which then acts as the nucleophile to displace the activated hydroxyl group of the alcohol.[7]

-

Reagents:

-

Phosphine: Triphenylphosphine (PPh₃) is the standard.

-

Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) are commonly used. DIAD is often preferred for its slightly lower reactivity and the easier crystallization of its hydrazine by-product.

-

-

Solvent: Anhydrous solvents are crucial. Tetrahydrofuran (THF) is the most common choice due to its ability to dissolve all reactants and its inertness.

-

Drawbacks: The primary challenge is the removal of by-products, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification often requires careful chromatography.[4]

Detailed Step-by-Step Methodology:

-

Inert Atmosphere & Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq).

-

Solvent: Add anhydrous THF to dissolve the solids (approx. 0.1 M).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

-

Azodicarboxylate Addition: Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes the precipitation of intermediates may occur.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The purification strategy is key.

-

Option A (Direct Chromatography): Directly load the crude residue onto a silica gel column for purification.

-

Option B (By-product Precipitation): Triturate the crude residue with a solvent like diethyl ether. The triphenylphosphine oxide and hydrazine by-product may precipitate and can be removed by filtration, simplifying the subsequent chromatography of the filtrate.

-

-

Isolation: Collect and concentrate the fractions containing the desired product.

Caption: Simplified mechanism of the Mitsunobu N-alkylation reaction.

Conclusion and Outlook

The N-alkylation of this compound is a cornerstone transformation for generating novel chemical entities for drug discovery. The classical SN2 approach using alkyl halides and a suitable base remains the workhorse method for its simplicity and cost-effectiveness. For more delicate substrates or when installing functionalities from an alcohol precursor, the Mitsunobu reaction provides a powerful, albeit more complex, alternative. As synthetic chemistry evolves, greener and more efficient catalytic methods, such as those employing non-genotoxic alkylating agents or photocatalysis, may become increasingly prevalent for these transformations.[9][10] A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to achieving high yields and directing the regiochemical outcome towards the desired N-alkylated product.

References

-

Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link][1]

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC. Available at: [Link][5]

-

Comins, D., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. Available at: [Link]

-

Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. Journal of Organic Chemistry. Available at: [Link]

-

Gomtsyan, A., et al. (2002). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link][11]

-

Kovács, L., et al. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. Available at: [Link][9]

-

Kumar, A., et al. (2018). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. Available at: [Link][2]

-

Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids.... Organic Chemistry Portal. Available at: [Link][6]

-

Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. Available at: [Link][10]

-

Mitsunobu Reaction. (n.d.). Organic Synthesis. Available at: [Link][8]

-

Mitsunobu Reaction. (n.d.). Wikipedia. Available at: [Link][7]

-

N-alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute. Available at: [Link][4]

-

ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Available at: [Link][3]

-

Sayed, S. M., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Heterocycles. Available at: [Link][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: 4-Chloro-6-methoxypyridazin-3(2H)-one as a Privileged Scaffold in Drug Discovery

This Application Note and Protocol guide details the use of 4-Chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7) as a versatile scaffold in medicinal chemistry.

Executive Summary

This compound is a high-value heterocyclic intermediate used extensively in the synthesis of Phosphodiesterase (PDE) inhibitors , Tyrosine Kinase Inhibitors (TKIs) , and cardiotonic agents . Its unique chemical architecture—featuring an electrophilic chlorine at the C4 position and a nucleophilic nitrogen at the N2 position—allows for orthogonal functionalization. This guide provides validated protocols for leveraging this scaffold to generate diverse libraries of bioactive molecules, specifically targeting the synthesis of 4-amino-pyridazinone derivatives via Nucleophilic Aromatic Substitution (

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 113707-82-7 |

| Molecular Formula | C |

| Molecular Weight | 160.56 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Predicted) | ~9.5 (N-H acidity) |

| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |

Mechanistic Insight & Reactivity Map

The utility of this compound stems from its bifunctional reactivity . The pyridazinone ring is electron-deficient, activating the C4-chlorine toward displacement, while the lactam nitrogen (N2) remains available for alkylation to tune solubility and pharmacokinetic properties.

Reactivity Visualization

The following diagram illustrates the electronic environment and the distinct reaction sites on the scaffold.

Caption: Functional map of this compound showing orthogonal reaction sites.

Mechanistic Causality

-

C4-Chlorine Activation: The carbonyl group at C3 and the imine-like nitrogen at N1 withdraw electron density from the ring, making C4 highly susceptible to nucleophilic attack by amines (anilines, aliphatic amines) or thiols. This is the primary vector for introducing pharmacophores (e.g., kinase hinge-binding motifs).

-

N2-Alkylation: The amide-like N2 proton is sufficiently acidic to be removed by carbonate bases (

,

Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (N2 Position)

Purpose: To introduce a solubilizing tail or steric bulk at the N2 position. Scale: 1.0 gram (6.2 mmol)

Reagents:

-

This compound (1.0 eq)[2]

-

Alkyl Halide (e.g., Ethyl iodide or Benzyl bromide) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide), anhydrous (10 mL/g)

Step-by-Step Procedure:

-

Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.0 g, 6.2 mmol) and

(1.71 g, 12.4 mmol) in anhydrous DMF (10 mL). -

Addition: Stir the suspension at room temperature for 15 minutes to ensure deprotonation. Add the Alkyl Halide (7.4 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, and a less polar product (

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

-

Observation: A solid precipitate usually forms.

-

-

Isolation: Filter the solid. Wash with water (

mL) and cold hexanes (-

Yield Expectation: 85–95%.

-

Protocol B: Nucleophilic Aromatic Substitution ( ) at C4

Purpose: To couple an aniline or amine pharmacophore to the pyridazinone core. Scale: 0.5 gram (approx. 2.5 mmol of N-alkylated intermediate)

Reagents:

-

N-Alkylated this compound (1.0 eq)

-

Amine Nucleophile (e.g., 3-chloroaniline, morpholine) (1.2 eq)

-

p-Toluenesulfonic acid (pTSA) (0.1 eq) [Catalyst for anilines] OR DIPEA (2.0 eq) [Base for aliphatic amines]